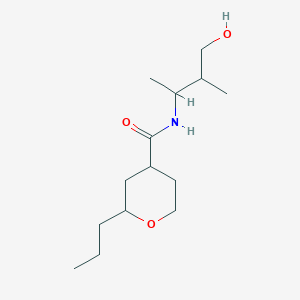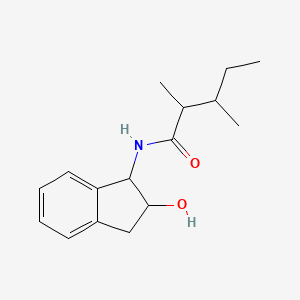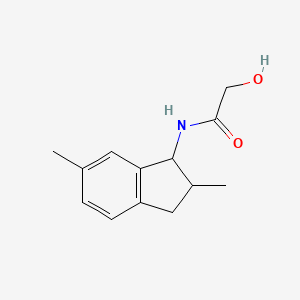
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, and activation of this enzyme has been shown to have potential therapeutic benefits in a variety of diseases, including diabetes, cancer, and cardiovascular disease.
作用機序
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that result in increased phosphorylation of the α-subunit. This activation of AMPK leads to downstream effects on cellular metabolism, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has also been shown to inhibit the activity of acetyl-CoA carboxylase, leading to decreased fatty acid synthesis.
Biochemical and Physiological Effects:
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has been shown to improve glucose uptake and insulin sensitivity, as well as increase fatty acid oxidation and mitochondrial biogenesis. N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has also been shown to inhibit the growth of cancer cells and have cardioprotective effects.
実験室実験の利点と制限
One advantage of using N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide in lab experiments is its specificity for AMPK activation. This allows researchers to study the effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation of N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide. One area of interest is the development of more potent and selective AMPK activators. Another area of interest is the use of N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide in combination with other drugs for the treatment of diseases such as diabetes and cancer. Finally, further research is needed to fully understand the mechanism of action of N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide and its effects on cellular metabolism.
合成法
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide can be synthesized through a multistep process involving the reaction of various reagents, including butyl lithium, methyl iodide, and ethyl chloroformate. The final product is obtained through purification by column chromatography. The synthesis of N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has been described in detail in several publications, including a 2008 paper by Scott et al. in the Journal of Medicinal Chemistry.
科学的研究の応用
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has been extensively studied for its potential therapeutic benefits in a variety of diseases. In animal models, N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has been shown to improve glucose uptake and insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes. N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has also been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent. In addition, N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular disease.
特性
IUPAC Name |
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-4-5-13-8-12(6-7-18-13)14(17)15-11(3)10(2)9-16/h10-13,16H,4-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFAVXHZJATPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CCO1)C(=O)NC(C)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-3-methylbutan-2-yl)-2-propyloxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6638028.png)
![[4-[[[Phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol](/img/structure/B6638035.png)
![1-[[4-(hydroxymethyl)phenyl]methyl]-3,4-dihydro-2H-quinoline-4-carboxamide](/img/structure/B6638037.png)
![N-[1-[2-(2,5-difluorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638045.png)
![N-[1-[2-(3-chlorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638059.png)
![5-(2,5-Difluorophenyl)-1-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-3-ol](/img/structure/B6638067.png)
![3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B6638070.png)
![[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol](/img/structure/B6638074.png)
![3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide](/img/structure/B6638084.png)


![N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)

![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)